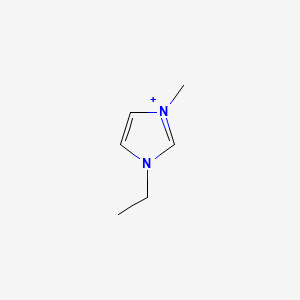

1-Ethyl-3-methylimidazolium

Beschreibung

Eigenschaften

CAS-Nummer |

65039-03-4 |

|---|---|

Molekularformel |

C6H11N2+ |

Molekulargewicht |

111.17 g/mol |

IUPAC-Name |

1-ethyl-3-methylimidazol-3-ium |

InChI |

InChI=1S/C6H11N2/c1-3-8-5-4-7(2)6-8/h4-6H,3H2,1-2H3/q+1 |

InChI-Schlüssel |

NJMWOUFKYKNWDW-UHFFFAOYSA-N |

SMILES |

CCN1C=C[N+](=C1)C |

Kanonische SMILES |

CCN1C=C[N+](=C1)C |

Andere CAS-Nummern |

65039-03-4 |

Synonyme |

(Emim)(Ac) (emIm)(ba) 1-ethyl-3-methyl-1H-imidazolium ethyl sulfate 1-ethyl-3-methylimidazolium 1-ethyl-3-methylimidazolium acetate 1-ethyl-3-methylimidazolium benzoate 1-ethyl-3-methylimidazolium ethylsulfate 1-ethyl-3-methylimidazolium hexafluorophosphate 1-ethyl-3-methylimidazolium methylphosphate 1-ethyl-3-methylimidazolium triflate 1H-imidazolium, 3-ethyl-1-methyl- 1H-imidazolium, 3-ethyl-1-methyl-, ethyl sulfate (1:1) 3-ethyl-1-methyl-1H-imidazolium 3-ethyl-1-methylimidazolium C2MIM compound EMI PF6 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Synthesis of 1-Ethyl-3-Methylimidazolium Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethyl-3-methylimidazolium chloride ([EMIM]Cl) is a prominent room-temperature ionic liquid (RTIL) with a wide range of applications in organic synthesis, catalysis, electrochemistry, and materials science. Its unique properties, including low vapor pressure, high thermal stability, and ionic conductivity, make it a versatile solvent and catalyst. This technical guide provides an in-depth overview of the synthesis of [EMIM]Cl, detailing various experimental protocols, reaction conditions, and purification methods. The information is presented to aid researchers and professionals in the efficient and pure synthesis of this important ionic liquid.

Introduction

This compound chloride is an organic salt that exists as a liquid at or near room temperature.[1] It is composed of a this compound cation and a chloride anion. The growing interest in green chemistry has propelled the use of ionic liquids as environmentally benign alternatives to traditional volatile organic solvents.[2] [EMIM]Cl, in particular, has been utilized as a solvent for cellulose processing and in the depolymerization of lignin.[1] This guide focuses on the core synthetic methodologies for preparing high-purity [EMIM]Cl.

Synthetic Pathways

The primary and most direct route for the synthesis of this compound chloride is the quaternization of 1-methylimidazole with an ethylating agent, typically ethyl chloride or chloroethane. This nucleophilic substitution reaction is generally straightforward but requires careful control of reaction conditions to ensure high yield and purity.

Caption: General reaction scheme for the synthesis of this compound chloride.

Experimental Protocols

Several protocols for the synthesis of [EMIM]Cl have been reported, with variations in solvent, temperature, and reaction time. Below are detailed methodologies from the literature.

Method 1: Synthesis in Ethanol with UV Irradiation

This method utilizes ethanol as a solvent and ultraviolet light to promote the reaction.

-

Reactants: 1-methylimidazole and ethyl chloride (1:1 molar ratio).[1]

-

Solvent: Ethanol.[1]

-

Procedure:

-

Disperse 1-methylimidazole and ethyl chloride uniformly in ethanol.

-

Heat the mixture to 35°C with a circulating heating device while stirring.[1]

-

Irradiate the reaction mixture with ultraviolet light at an intensity of 600 W/m² for 10 hours.[1]

-

The resulting product is a solution of this compound chloride.

-

Method 2: Synthesis in Acetonitrile

This protocol employs acetonitrile as the solvent and conventional heating.

-

Reactants: 1-methylimidazole and 1-chloroethane.

-

Solvent: Acetonitrile.

-

Procedure:

Method 3: Microwave-Assisted Synthesis (General Procedure for Imidazolium Halides)

Microwave irradiation can significantly reduce the reaction time.

-

Reactants: 1-methylimidazole and an alkyl halide (in this case, ethyl chloride).

-

Procedure:

-

Place a mixture of 1-methylimidazole and ethyl chloride (1.0 to 1.3 ratio) in a sealed reaction vessel.[4]

-

Heat the mixture to up to 170°C using a microwave power of 150 W for a short duration (typically a few minutes).[4]

-

Cool the reaction mixture.

-

Decant any unreacted ethyl chloride.[4]

-

Dry the raw product under a vacuum.[4]

-

Quantitative Data Summary

The following tables summarize the key quantitative data from the described synthetic methods.

Table 1: Reaction Conditions for [EMIM]Cl Synthesis

| Method | Reactants (Molar Ratio) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| UV Irradiation | 1-Methylimidazole : Ethyl Chloride (1:1) | Ethanol | 35 | 10 | 100 | [1] |

| Acetonitrile Reflux | 1-Methylimidazole : 1-Chloroethane (1:1) | Acetonitrile | 90 | 24 | Not Specified | [3] |

| Microwave-Assisted | 1-Methylimidazole : Ethyl Chloride (1:1.3) | Solvent-free | Up to 170 | Minutes | Nearly Quantitative | [4] |

Purification of this compound Chloride

The purity of the ionic liquid is crucial for many applications. Common impurities include unreacted starting materials and colored byproducts.

Purification Protocol using Decolorizing Charcoal

This method is effective for removing colored impurities.

-

Procedure:

-

Prepare a solution of the impure [EMIM]Cl (e.g., 50 g) in deionized water (e.g., 250 mL).[1][5]

-

Add decolorizing charcoal (e.g., 3 g) to the solution.[1][5]

-

Cool the solution to room temperature and filter to remove the charcoal.[1][5]

-

Remove the water from the filtrate, for instance, by using a lyophilizer.[1][5]

-

Heat the resulting solid under a vacuum at 65°C for 48 hours to obtain a pure, white solid product.[1][5]

-

Caption: Workflow for the purification of [EMIM]Cl using decolorizing charcoal.

Characterization

The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the this compound cation.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational modes of the molecule.

-

Elemental Analysis: To determine the elemental composition and confirm the empirical formula.

Safety and Handling

This compound chloride is stable but very hygroscopic.[1] It should be stored under a dry atmosphere, below +30°C.[1] It is incompatible with strong oxidizing agents.[1] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical.

Conclusion

The synthesis of this compound chloride can be achieved through several effective methods, with the choice of protocol depending on the available equipment and desired scale. The quaternization of 1-methylimidazole with ethyl chloride is the most common approach. Post-synthesis purification is critical to obtain a high-purity product suitable for demanding applications. This guide provides the necessary technical details to enable researchers to synthesize and purify [EMIM]Cl effectively.

References

thermal stability of 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide

An In-depth Technical Guide to the Thermal Stability of 1-Ethyl-3-Methylimidazolium Bis(trifluoromethylsulfonyl)imide

Introduction

This compound bis(trifluoromethylsulfonyl)imide, commonly abbreviated as [EMIM][NTf₂] or [C₂mim][NTf₂], is a prominent room-temperature ionic liquid (IL). Its unique physicochemical properties, including low vapor pressure, high thermal stability, good conductivity, and a wide electrochemical window, have positioned it as a versatile solvent and electrolyte in a multitude of applications, from organic synthesis and electrochemistry to energy storage.[1][2] This guide provides a comprehensive overview of the thermal stability of [EMIM][NTf₂], presenting key quantitative data, detailed experimental protocols for its assessment, and a logical framework for understanding its decomposition.

Thermal Decomposition Profile

The thermal stability of an ionic liquid is a critical parameter that dictates its operational temperature range and safety in various applications.[3] Thermogravimetric analysis (TGA) is the most widely employed technique to evaluate the thermal stability of ILs.[4][5] This method monitors the mass loss of a sample as a function of temperature, providing insights into its decomposition profile.

Quantitative Thermal Stability Data

The thermal stability of [EMIM][NTf₂] has been investigated under various conditions. The onset decomposition temperature (T_onset_), a key metric derived from TGA, represents the temperature at which significant mass loss begins. However, it is important to note that some studies suggest that T_onset_ can overestimate the long-term thermal stability, as decomposition may occur at lower temperatures over extended periods.[6][7][8]

The following tables summarize the quantitative data on the thermal stability of [EMIM][NTf₂] from various studies.

Table 1: Onset Decomposition Temperatures (T_onset_) of [EMIM][NTf₂] under Different Conditions

| Atmosphere | Heating Rate (°C/min) | T_onset_ (°C) | Reference |

| Nitrogen | 10 | ~440 | Inferred from multiple sources |

| Air | 10 | Lower than in N₂ | [9] |

| Not Specified | 15 | Not Specified | [5] |

| Nitrogen | 1, 2, 4, 8, 10 | >280 | [10] |

Table 2: Specific Mass Loss Temperatures of [EMIM][NTf₂]

| Mass Loss (%) | Temperature (°C) | Atmosphere | Reference |

| 2% | 404 | Not Specified | [11] |

| 5% | >325 | Not Specified | [11] |

| 1% in 10 hours (T₀.₀₁/₁₀h) | Varies | Not Specified | [6] |

Table 3: Other Thermal Properties of [EMIM][NTf₂]

| Property | Value | Notes | Reference |

| Auto-ignition Temperature | 478 °C | Ignition delay time of 12.6 s | [9] |

| Decomposition in Nitrogen | Endothermic | [9] | |

| Decomposition in Air | Exothermic | Attributed to auto-ignition of acetylene, a decomposition product | [9] |

| Potential Runaway Temperature (Box Storage) | 270 °C | [10] | |

| Potential Runaway Temperature (Cylindrical Storage) | 280 °C | [10] |

Experimental Protocols for Thermal Stability Assessment

The accurate determination of thermal stability is highly dependent on the experimental methodology. The following sections detail the typical protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) as applied to ionic liquids like [EMIM][NTf₂].

Thermogravimetric Analysis (TGA)

TGA is the primary technique for determining the decomposition temperature of ionic liquids.[4][5]

Objective: To measure the mass loss of [EMIM][NTf₂] as a function of temperature.

Apparatus: A thermogravimetric analyzer.

Procedure:

-

Sample Preparation: A small sample of the ionic liquid (typically 3-8 mg) is placed in an appropriate crucible, such as alumina or platinum.[4][10] Prior to analysis, the IL should be dried under vacuum to remove any residual water, as moisture can affect the thermal stability.[6]

-

Instrument Setup:

-

The furnace is purged with an inert gas, typically nitrogen or helium, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[4][10] For studies investigating oxidative stability, air can be used as the purge gas.[9]

-

The desired temperature program is set. This usually involves a linear heating ramp (e.g., 10 °C/min) to a final temperature well above the expected decomposition point (e.g., 500-600 °C).[4][5][12]

-

-

Data Acquisition: The instrument continuously records the sample mass as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset decomposition temperature (T_onset_). T_onset_ is often determined as the intersection of the baseline tangent and the tangent of the steepest mass loss slope. Other parameters like the temperature at 5% or 10% mass loss (T_d5%_ or T_d10%_) can also be reported.[13]

Isothermal TGA

For assessing long-term thermal stability, isothermal TGA is employed.[4][6]

Objective: To measure the mass loss of [EMIM][NTf₂] at a constant temperature over time.

Procedure:

-

The sample is rapidly heated to a specific isothermal temperature below the T_onset_ determined from ramped TGA.

-

The sample mass is then monitored over an extended period (e.g., several hours).

-

This process is repeated at several different temperatures.

-

The data can be used to determine the rate of decomposition at different temperatures and to estimate the maximum operating temperature for long-term use.[3][6]

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in the ionic liquid.

Objective: To determine if the decomposition process is endothermic or exothermic.

Procedure:

-

A small, accurately weighed sample of the IL is hermetically sealed in a DSC pan.

-

The sample is heated at a constant rate, and the heat flow to the sample is measured relative to an empty reference pan.

-

The resulting DSC curve shows peaks corresponding to endothermic (heat absorbing) or exothermic (heat releasing) processes. For [EMIM][NTf₂], decomposition is endothermic in a nitrogen atmosphere and exothermic in an air atmosphere.[9]

Logical Framework for Thermal Stability Assessment

The following diagram illustrates a logical workflow for the comprehensive evaluation of the thermal stability of an ionic liquid like [EMIM][NTf₂].

Caption: Workflow for Thermal Stability Assessment of Ionic Liquids.

Conclusion

This compound bis(trifluoromethylsulfonyl)imide exhibits high thermal stability, with an onset of decomposition typically above 400 °C in an inert atmosphere. However, the precise decomposition temperature and the nature of the decomposition process are influenced by factors such as the heating rate and the surrounding atmosphere. For applications requiring long-term operation at elevated temperatures, it is crucial to consider data from isothermal TGA to avoid overestimating the material's stability. The provided experimental protocols and logical workflow offer a robust framework for researchers and professionals to accurately assess the thermal stability of [EMIM][NTf₂] and other ionic liquids for their specific applications.

References

- 1. This compound BIS(TRIFLUOROMETHYLSULFONYL)IMIDE | 174899-82-2 [chemicalbook.com]

- 2. This compound bis(trifluoromethylsulfonyl)imide ≥97.0 (NMR) EMIM TFSI [sigmaaldrich.com]

- 3. mdpi.com [mdpi.com]

- 4. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Fire and explosion hazards of this compound bis(trifluoromethylsulfonyl)imide - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. iris.uniroma1.it [iris.uniroma1.it]

- 12. ajer.org [ajer.org]

- 13. Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

1-ethyl-3-methylimidazolium acetate CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-ethyl-3-methylimidazolium acetate ([EMIM]OAc), an ionic liquid of significant interest across various scientific disciplines, including pharmaceutical sciences. This document details its core physicochemical properties, outlines key experimental protocols, and discusses its applications relevant to drug development and material science.

Core Properties of this compound Acetate

This compound acetate is a room-temperature ionic liquid known for its low volatility, high thermal stability, and excellent solvating capabilities for a wide range of organic and inorganic materials.[1] These properties make it a versatile and environmentally friendlier alternative to traditional volatile organic solvents.

Quantitative data for this compound acetate is summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 143314-17-4 |

| Molecular Formula | C8H14N2O2 |

| Molecular Weight | 170.21 g/mol |

| Density | 1.027 - 1.101 g/mL at 20 °C |

| Melting Point | >30 °C (can exist as a supercooled liquid) |

| Flash Point | 164 °C (327.2 °F) |

| Refractive Index | n20/D 1.501 - 1.502 |

Applications in Research and Drug Development

[EMIM]OAc is recognized for its utility in several areas pertinent to pharmaceutical and scientific research:

-

Green Solvent & Catalyst: It serves as a sustainable solvent and has been shown to be a highly efficient organocatalyst for reactions such as the cyanosilylation of carbonyl compounds.[1][2][3]

-

Biomass Processing: It is a powerful solvent for dissolving lignocellulosic biomass, particularly cellulose.[1] This has implications for the development of biodegradable materials and advanced drug delivery systems.

-

Pharmaceutical Formulations: [EMIM]OAc is utilized in drug delivery systems to enhance the solubility and bioavailability of poorly soluble active pharmaceutical ingredients (APIs).[1] It can also act as a plasticizer in biodegradable films for potential drug release applications.[4]

-

Enzyme Stability: It has been studied as a co-solvent to improve the activity and stability of enzymes, such as α-amylase, which is relevant for biocatalysis in pharmaceutical manufacturing.[5]

-

Pharmaceutical Intermediate: It is used as a solvent and an intermediate in pharmaceutical synthesis.[6]

Experimental Protocols

Detailed methodologies for key experiments involving this compound acetate are provided below.

Protocol 1: Dissolution of Microcrystalline Cellulose

This protocol describes the preparation of a cellulose solution using [EMIM]OAc, often a preliminary step for creating cellulose-based films or fibers for drug delivery applications.

Materials:

-

Microcrystalline cellulose (MCC)

-

This compound acetate ([EMIM]OAc)

-

Dimethyl sulfoxide (DMSO, as co-solvent)

-

Vacuum oven

-

Nitrogen-filled glove box

-

Mechanical stirrer

Procedure:

-

Dry the MCC and [EMIM]OAc in a vacuum oven at 80°C for 72 hours to remove moisture.

-

Inside a nitrogen-filled glove box, prepare a co-solvent mixture of 75 wt% [EMIM]OAc and 25 wt% DMSO.

-

While maintaining a temperature of 50°C, gradually add a pre-weighed amount of the dried MCC to the co-solvent under mechanical stirring at 500 rpm.

-

Continue stirring for 12 hours or until the cellulose is completely dissolved, resulting in a dope solution.

Protocol 2: Synthesis of this compound Acetate

This protocol outlines a common laboratory-scale synthesis of [EMIM]OAc via anion exchange.

Materials:

-

This compound bromide

-

Lead(II) acetate trihydrate

-

Distilled water

-

Nitrogen gas supply

-

Mechanical stirrer

Procedure:

-

Prepare two separate aqueous solutions: dissolve 0.2 mol of this compound bromide in 30 mL of distilled water and 0.1 mol of lead(II) acetate trihydrate in 70 mL of distilled water.

-

Slowly add the this compound bromide solution to the lead(II) acetate trihydrate solution under vigorous mechanical stirring.

-

Maintain the reaction under a nitrogen atmosphere at a constant temperature of 35°C.

-

Continue stirring for 48 hours. The formation of lead bromide precipitate will occur.

-

After the reaction is complete, the precipitate can be removed by filtration to yield an aqueous solution of this compound acetate. The water can then be removed under reduced pressure.

Logical and Experimental Workflows

The following diagrams illustrate key processes involving this compound acetate.

Caption: Workflow for the dissolution of cellulose in [EMIM]OAc.

Caption: Synthesis pathway for this compound acetate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound acetate as a highly efficient organocatalyst for cyanosilylation of carbonyl compounds with trimethylsilyl cyanide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound acetate, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Unveiling the Solid State: A Technical Guide to the Crystal Structure of 1-Ethyl-3-methylimidazolium Based Ionic Liquids

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the fascinating world of 1-ethyl-3-methylimidazolium ([EMIM]) based ionic liquids (ILs), with a specific focus on their crystalline state. Understanding the crystal structure of these compounds is paramount for controlling their physicochemical properties, which is crucial for their application in diverse fields, including pharmaceutical development and materials science. This document provides a comprehensive overview of the crystal structures of various [EMIM]-based ILs, detailed experimental protocols for their determination, and a summary of key intermolecular interactions that govern their solid-state architecture.

Core Concepts: From Liquid to Crystal

Ionic liquids are salts with melting points below 100°C, and their liquid state is characterized by a complex interplay of electrostatic and van der Waals forces between the constituent cations and anions. However, upon cooling or through specific crystallization techniques, many [EMIM]-based ILs can be induced to form well-ordered crystalline structures. The arrangement of ions in the solid state provides invaluable insights into the nature of the intermolecular forces at play, which in turn dictate properties such as melting point, density, and solubility.

The study of these crystal structures is primarily accomplished through single-crystal X-ray diffraction (SCXRD), a powerful analytical technique that provides precise information about bond lengths, bond angles, and the overall packing of ions in the crystal lattice.

Crystal Structures of Representative [EMIM]-Based Ionic Liquids

The crystal structures of several [EMIM]-based ionic liquids have been determined, revealing a rich variety of packing motifs and intermolecular interactions. The specific arrangement of the [EMIM] cation and the counter-anion is highly dependent on the size, shape, and charge distribution of the anion. Below is a summary of the crystallographic data for a selection of [EMIM]-based ILs.

| Ionic Liquid | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

| [EMIM][Ag(CN)₂] | C₈H₁₁AgN₄ | Monoclinic | P2₁/n | 8.756 | 11.411 | 11.201 | 90 | 98.45 | 90 | [1] |

| [EMIM][BF₄] | C₆H₁₁BF₄N₂ | Monoclinic | P2₁/n | 8.7618 | 9.3961 | 11.4246 | 90 | 98.72 | 90 | |

| [EMIM][OTf] | C₇H₁₁F₃N₂O₃S | Monoclinic | P2₁/c | 8.868 | 11.517 | 11.543 | 90 | 109.58 | 90 | [2] |

| [EMIM][NTf₂] | C₈H₁₁F₆N₃O₄S₂ | Monoclinic | P2₁/c | 10.457 | 11.594 | 12.834 | 90 | 92.48 | 90 | [2] |

| [EMIM][Acetate] | C₈H₁₄N₂O₂ | - | - | - | - | - | - | - | - | [3] |

| [EMIM][Dicyanamide] | C₈H₁₁N₅ | - | - | - | - | - | - | - | - | [4] |

Intermolecular Interactions in the Crystalline State

The packing of ions in the crystal lattice of [EMIM]-based ILs is governed by a hierarchy of non-covalent interactions. These include:

-

Coulombic Interactions: The primary driving force for the association of cations and anions.

-

Hydrogen Bonding: The acidic protons on the imidazolium ring of the [EMIM] cation can form hydrogen bonds with electronegative atoms on the anion.

-

π-π Stacking: The planar imidazolium rings can engage in stacking interactions, contributing to the overall stability of the crystal lattice.

-

van der Waals Forces: These weaker interactions play a significant role in the packing of the alkyl chains of the [EMIM] cation.

The interplay of these interactions dictates the final crystal structure and is a key area of research in the design of new ionic liquids with tailored properties.

Experimental Protocols for Crystal Structure Determination

The determination of the crystal structure of [EMIM]-based ionic liquids presents unique challenges, particularly for those with low melting points. The following is a generalized protocol for single-crystal X-ray diffraction of these materials.

Crystal Growth

Growing single crystals of sufficient size and quality is the most critical and often the most challenging step. Several methods can be employed:

-

Slow Evaporation: A straightforward method where the ionic liquid is dissolved in a suitable volatile solvent, and the solvent is allowed to evaporate slowly at a constant temperature.

-

Cooling Crystallization: A saturated solution of the ionic liquid is prepared at an elevated temperature and then slowly cooled to induce crystallization.

-

Vapor Diffusion: A solution of the ionic liquid is placed in a sealed container with a vial containing a precipitant (a solvent in which the ionic liquid is less soluble). Slow diffusion of the precipitant vapor into the ionic liquid solution can lead to the growth of single crystals.

-

In situ Cryo-crystallization: This technique is particularly useful for low-melting ionic liquids.[2] The liquid sample is mounted on the diffractometer and crystallized in place by controlled cooling. A zone-melting technique can be employed to grow a single crystal from the frozen polycrystalline mass.[2]

Single-Crystal X-ray Diffraction Data Collection

Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. For low-melting ionic liquids, data collection is typically performed at low temperatures (e.g., 100 K) using a cryo-system to maintain the crystalline state.

The general steps for data collection are as follows:

-

Crystal Mounting: The crystal is carefully selected and mounted on a loop, often coated with a cryo-protectant oil to prevent ice formation.

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

-

Data Collection Strategy: A strategy for collecting a complete set of diffraction data is calculated based on the crystal's symmetry.

-

Full Data Collection: The diffractometer collects a series of diffraction images as the crystal is rotated in the X-ray beam.

-

Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and to apply corrections for various experimental factors (e.g., Lorentz and polarization effects, absorption).

Structure Solution and Refinement

The processed diffraction data is then used to solve and refine the crystal structure:

-

Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and other parameters (e.g., thermal displacement parameters) are refined against the experimental data using least-squares methods to obtain the best possible fit.

-

Validation: The final crystal structure is validated to ensure its chemical and crystallographic reasonability.

Workflow for Crystal Structure Determination

The overall process of determining the crystal structure of a novel [EMIM]-based ionic liquid can be summarized in the following workflow:

Caption: Workflow for the determination of the crystal structure of [EMIM]-based ionic liquids.

Signaling Pathways and Logical Relationships

The relationship between the chemical structure of the anion and the resulting crystal structure of the [EMIM]-based ionic liquid can be conceptualized as a signaling pathway, where the anion's properties "signal" a particular packing arrangement.

Caption: Influence of anion properties on the crystal structure of [EMIM]-based ionic liquids.

Conclusion

The study of the crystal structure of this compound based ionic liquids is a vibrant area of research that provides fundamental insights into the relationship between molecular structure and macroscopic properties. The data and protocols presented in this guide offer a valuable resource for researchers and professionals working with these versatile materials. A thorough understanding of their solid-state behavior is essential for the rational design of new ionic liquids with optimized performance for a wide range of applications, from drug delivery systems to advanced materials. The continued exploration of the crystalline state of ionic liquids will undoubtedly pave the way for new and exciting discoveries in the years to come.

References

Spectroscopic Profile of the 1-ethyl-3-methylimidazolium Cation: An In-depth Technical Guide

Abstract

The 1-ethyl-3-methylimidazolium ([EMIM]⁺) cation is a cornerstone of ionic liquid research, valued for its tunable physicochemical properties. A thorough understanding of its structural and electronic characteristics is paramount for its application in diverse fields, including as a solvent for chemical reactions, in electrochemistry, and in drug delivery systems. Spectroscopic techniques offer a powerful lens through which to probe the molecular intricacies of [EMIM]⁺. This technical guide provides a comprehensive overview of the spectroscopic analysis of the [EMIM]⁺ cation, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols, quantitative data summaries, and logical workflow visualizations are presented to serve as a practical resource for researchers, scientists, and professionals in drug development.

Introduction

The this compound cation is an archetypal component of room-temperature ionic liquids. Its properties are significantly influenced by the choice of anion and by intermolecular interactions. Spectroscopic analysis provides invaluable insights into the cation's conformational equilibrium, electronic structure, and interactions with its environment. This guide synthesizes experimental data and methodologies from the scientific literature to present a holistic spectroscopic profile of [EMIM]⁺.

Spectroscopic Analysis Workflow

The spectroscopic characterization of the [EMIM]⁺ cation follows a logical progression, from sample preparation to data interpretation. The following diagram illustrates a typical experimental workflow.

Caption: A generalized workflow for the spectroscopic analysis of the [EMIM]⁺ cation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for elucidating the molecular structure of the [EMIM]⁺ cation. ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

Experimental Protocol

-

Sample Preparation: Dissolve the [EMIM]⁺ salt in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The concentration should be optimized for the instrument's sensitivity, typically in the range of 5-20 mg/mL.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

Data Acquisition:

-

Record ¹H NMR spectra, referencing to an internal standard such as tetramethylsilane (TMS) at 0.00 ppm.

-

Record ¹³C NMR spectra, also referenced to TMS.

-

Typical acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected signals.

-

Quantitative Data

The chemical shifts of the protons and carbons in the [EMIM]⁺ cation are sensitive to the counter-anion and the solvent. The following tables summarize typical chemical shift ranges.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for [EMIM]⁺

| Proton | [EMIM][Br] in CDCl₃[1] | [EMIM][OH] in CDCl₃[1] |

| N-CH-N (C2-H) | 9.66 (s) | 10.23 (s) |

| NCHCHN (C4-H, C5-H) | 7.36 (dq) | 7.57 (dt) |

| N-CH₂CH₃ | 4.03 (q) | 4.41 (q) |

| N-CH₃ | 3.72 (d) | 4.11 (d) |

| CH₂-CH₃ | 1.20 (t) | 1.60 (td) |

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for [EMIM]⁺

| Carbon | [EMIM][Br] in CDCl₃[1] | [EMIM][OH] in CDCl₃[1] |

| N-C-N (C2) | 133.79 | 135.02 |

| NCH CH N (C4, C5) | 121.44, 119.98 | 122.49, 120.92 |

| N-CH₂CH₃ | 42.59 | 43.78 |

| N-CH₃ | 34.33 | 35.32 |

| CH₂-CH₃ | 13.46 | 14.42 |

Vibrational Spectroscopy: IR and Raman

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the [EMIM]⁺ cation, providing a molecular fingerprint and insights into conformational isomers and intermolecular interactions.

Experimental Protocols

Infrared (IR) Spectroscopy:

-

Sample Preparation: For liquid samples, a thin film can be placed between two IR-transparent windows (e.g., KBr, NaCl). Alternatively, Attenuated Total Reflectance (ATR) can be used for neat ionic liquids.[2][3] For solid samples, a KBr pellet can be prepared.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

-

Data Acquisition: Spectra are commonly recorded in the mid-IR range (4000-400 cm⁻¹).[2][3] A background spectrum of the empty sample holder or the pure solvent is recorded and subtracted from the sample spectrum.

Raman Spectroscopy:

-

Sample Preparation: Liquid samples can be placed in a quartz cuvette or a glass capillary tube. Solid samples can be analyzed directly.

-

Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., Nd:YAG at 1064 nm) is used.[4]

-

Data Acquisition: The scattered light is collected and analyzed. The spectral range and laser power should be optimized to obtain good signal quality while avoiding sample degradation.

Quantitative Data

The vibrational frequencies of the [EMIM]⁺ cation are largely independent of the anion, although subtle shifts can indicate ion-ion interactions.

Table 3: Key Vibrational Frequencies (cm⁻¹) for the [EMIM]⁺ Cation

| Vibrational Mode | IR Frequency[2][3] | Raman Frequency[2][3][4] |

| C-H Stretching (ring) | ~3150 | ~3180, ~3115 |

| C-H Stretching (alkyl) | ~2980 | ~2970, ~2942, ~2917, ~2878 |

| Ring Stretching | ~1570 | ~1572 |

| CH₂ Scissoring | ~1450 | ~1452 |

| Ring-N Stretching | ~1170 | - |

| C-C Stretching (ethyl) | - | ~1340 |

| CH₃ Rocking | ~1110 | - |

| Ring Deformation | ~750 | ~741 |

| Ring Puckering | ~620 | ~598 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the [EMIM]⁺ cation, primarily related to the π-system of the imidazolium ring.

Experimental Protocol

-

Sample Preparation: Dissolve the [EMIM]⁺ salt in a UV-transparent solvent (e.g., water, acetonitrile) to a known concentration.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Data Acquisition: The absorbance is measured over a range of wavelengths, typically from 200 to 400 nm. A baseline is recorded with the pure solvent in both the sample and reference cuvettes.

Quantitative Data

The [EMIM]⁺ cation exhibits absorption bands in the UV region due to π-π* and n-π* transitions within the imidazolium ring.

Table 4: UV-Vis Absorption Maxima (λₘₐₓ, nm) for [EMIM]⁺

| Transition | Approximate λₘₐₓ | Reference |

| π-π* | ~210-230 | [5] |

Logical Relationships in Spectroscopic Data Interpretation

The data obtained from different spectroscopic techniques are complementary and can be integrated to build a comprehensive understanding of the [EMIM]⁺ cation's structure and behavior.

Caption: Relationship between spectroscopic data and the structural information derived for the [EMIM]⁺ cation.

Conclusion

The spectroscopic analysis of the this compound cation through NMR, IR, Raman, and UV-Vis techniques provides a detailed picture of its molecular structure, electronic properties, and interactions. This guide has presented a consolidated resource of quantitative data and experimental methodologies to aid researchers in their study of this important ionic liquid component. The complementary nature of these spectroscopic methods, when applied in concert, enables a robust characterization that is essential for the rational design and application of [EMIM]⁺-based materials.

References

- 1. rsc.org [rsc.org]

- 2. Experimental vibrational study of imidazolium-based ionic liquids: Raman and infrared spectra of this compound bis(trifluoromethylsulfonyl)imide and this compound ethylsulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

Navigating the Environmental Profile of 1-Ethyl-3-methylimidazolium Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-3-methylimidazolium acetate ([EMIM][OAc]), an ionic liquid, has garnered significant interest across various scientific and industrial domains, including as a solvent for biomass processing and in drug development. Its unique properties, such as low volatility and high thermal stability, position it as a potential "green" alternative to traditional organic solvents. However, a comprehensive understanding of its environmental fate and biodegradability is paramount to substantiate its environmental credentials. This technical guide provides an in-depth analysis of the existing data on the environmental profile of this compound acetate, focusing on its biodegradability and ecotoxicity. The information is presented to be a valuable resource for researchers, scientists, and drug development professionals, enabling informed decisions regarding its application and environmental management.

Quantitative Data Summary

The following tables summarize the key quantitative data on the biodegradability and ecotoxicity of this compound acetate.

Table 1: Biodegradability of this compound Acetate

| Test Guideline | Inoculum | Concentration | Duration | Biodegradation | Classification |

| OECD 301B (CO2 Evolution Test) | Activated sludge, non-adapted | 20 mg/L | 28 days | ~30% | Partially biodegradable |

Table 2: Ecotoxicity of this compound Acetate

| Test Organism | Test Guideline | Endpoint | Value (mg/L) | Exposure Time |

| Pimephales promelas (Fathead minnow) | OECD 203 | LC50 | >120 | 96 hours |

| Daphnia magna (Water flea) | OECD 202 | EC50 | 190 | 48 hours |

| Algae | OECD 201 | EC50 | 40.2 | 48 hours |

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of results. Below are the summarized protocols for the standard OECD guidelines used to assess the environmental fate of this compound acetate.

OECD Test Guideline 301B: Ready Biodegradability – CO2 Evolution Test

This test method evaluates the ultimate biodegradability of a chemical by measuring the amount of carbon dioxide produced by aerobic microorganisms.

1. Principle: A solution or suspension of the test substance in a mineral medium is inoculated with a small number of microorganisms from a mixed population (e.g., activated sludge) and incubated under aerobic conditions in the dark or diffuse light. The amount of CO2 evolved is measured at regular intervals and is used to calculate the percentage of biodegradation.

2. Materials:

- Test substance: this compound acetate

- Inoculum: Activated sludge from a domestic wastewater treatment plant.

- Mineral medium: Contains essential mineral salts (e.g., potassium phosphate, magnesium sulfate, calcium chloride, ferric chloride).

- CO2-free air.

- CO2-absorbing solution (e.g., barium hydroxide or sodium hydroxide).

3. Procedure:

- Prepare a solution of the test substance in the mineral medium at a known concentration (e.g., 10-20 mg of total organic carbon per liter).

- Inoculate the test solution with the prepared activated sludge.

- Aerate the test vessels with CO2-free air. The evolved CO2 is passed through a series of absorption bottles containing a known volume and concentration of a CO2-absorbing solution.

- Incubate the test vessels in the dark at a constant temperature (20-24°C) for 28 days.

- At regular intervals, determine the amount of CO2 produced by titrating the remaining CO2-absorbing solution or by measuring the total inorganic carbon.

- Run parallel blanks (inoculum and mineral medium only) and reference controls (with a readily biodegradable substance like sodium benzoate).

4. Data Analysis: The percentage of biodegradation is calculated as the ratio of the amount of CO2 produced from the test substance (corrected for the blank) to the theoretical amount of CO2 (ThCO2) that could be produced from the complete oxidation of the test substance. A substance is considered readily biodegradable if it reaches a biodegradation level of >60% ThCO2 within a 10-day window during the 28-day test period.

OECD Test Guideline 203: Fish, Acute Toxicity Test

This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a short exposure period.

1. Principle: Fish are exposed to the test substance added to water at a range of concentrations for a 96-hour period. Mortalities are recorded, and the LC50 is determined.

2. Materials:

- Test organism: A recommended fish species, such as the Fathead minnow (Pimephales promelas).

- Test substance: this compound acetate.

- Dilution water: Dechlorinated tap water or reconstituted water of known quality.

3. Procedure:

- Acclimate the test fish to the laboratory conditions.

- Prepare a series of test solutions of different concentrations of the test substance and a control (dilution water only).

- Place a specified number of fish into each test chamber.

- The test is typically run for 96 hours under controlled conditions of temperature, light, and dissolved oxygen.

- Observe the fish for mortality and any other signs of toxicity at 24, 48, 72, and 96 hours.

4. Data Analysis: The cumulative mortality at each concentration is used to calculate the LC50 value and its 95% confidence limits using appropriate statistical methods (e.g., probit analysis).

OECD Test Guideline 202: Daphnia sp., Acute Immobilisation Test

This test assesses the acute toxicity of a substance to Daphnia by determining the concentration that immobilizes 50% of the population (EC50).

1. Principle: Young daphnids are exposed to the test substance in water for 48 hours. The number of immobilized daphnids is recorded, and the EC50 is calculated.

2. Materials:

- Test organism: Daphnia magna (less than 24 hours old).

- Test substance: this compound acetate.

- Test medium: Reconstituted water.

3. Procedure:

- Prepare a range of test concentrations and a control.

- Introduce a set number of young daphnids into each test vessel.

- Incubate the vessels for 48 hours under defined conditions of temperature and light.

- After 24 and 48 hours, count the number of daphnids that are unable to swim after gentle agitation.

4. Data Analysis: The percentage of immobilized daphnids at each concentration is used to calculate the 48-hour EC50 value and its confidence limits.

OECD Test Guideline 201: Alga, Growth Inhibition Test

This test evaluates the effects of a substance on the growth of a freshwater green alga.

1. Principle: Exponentially growing cultures of a selected green alga are exposed to various concentrations of the test substance over a period of 72 hours. The inhibition of growth in relation to a control is determined.

2. Materials:

- Test organism: A rapidly growing green alga species (e.g., Pseudokirchneriella subcapitata).

- Test substance: this compound acetate.

- Growth medium: A nutrient-rich medium supporting algal growth.

3. Procedure:

- Prepare a series of test solutions with different concentrations of the test substance in the growth medium.

- Inoculate each test flask with a small, known concentration of algal cells.

- Incubate the flasks under constant illumination and temperature for 72 hours.

- Measure the algal growth (e.g., by cell counts, fluorescence, or optical density) at the start and at 24, 48, and 72 hours.

4. Data Analysis: The growth rate and yield for each concentration are calculated and compared to the control to determine the concentration that causes a 50% inhibition of growth (EC50).

Visualizations

Environmental Fate of this compound Acetate

The following diagram illustrates the potential environmental fate of this compound acetate upon its release into the environment. The primary degradation pathway is believed to involve the oxidation of the alkyl side chains of the imidazolium cation.

Experimental Workflow for Environmental Assessment

This diagram outlines a typical experimental workflow for assessing the biodegradability and ecotoxicity of a chemical substance like this compound acetate.

Conclusion

The available data indicates that this compound acetate is partially biodegradable and exhibits moderate to low acute toxicity to the aquatic organisms tested. While it does not meet the criteria for being "readily biodegradable" under the stringent conditions of the OECD 301B test, its potential for environmental persistence is not as high as some other ionic liquids. The primary mechanism of its biodegradation is likely the microbial oxidation of its alkyl side chains.

For researchers, scientists, and drug development professionals, it is crucial to consider the entire life cycle of this compound acetate. While its low volatility is a significant advantage in controlled environments, its solubility in water means that any release into aquatic systems could have an impact. Therefore, proper waste management and containment procedures are essential to minimize its environmental footprint. Further research into its long-term toxicity and the biodegradation of its imidazolium ring would provide a more complete picture of its environmental profile. This technical guide serves as a foundational resource to support such ongoing assessments and to promote the responsible use of this promising ionic liquid.

Unveiling the Tenuous Vapor of 1-Ethyl-3-Methylimidazolium Ionic Liquids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ionic liquids (ILs), salts with melting points below 100°C, have garnered significant attention across various scientific disciplines due to their unique physicochemical properties, including negligible vapor pressure. This characteristic makes them promising "green solvents" and has led to their investigation in numerous applications, from catalysis to drug delivery. However, the assertion of "zero" volatility is a simplification. At elevated temperatures, these compounds exhibit a measurable, albeit very low, vapor pressure, a critical parameter for process design, thermal stability assessment, and toxicological studies. This technical guide provides an in-depth analysis of the vapor pressure of 1-ethyl-3-methylimidazolium ([emim]) based ionic liquids at different temperatures, focusing on the experimental methodologies used for these challenging measurements and presenting the available quantitative data.

Understanding the Challenge: Measuring Low Volatility

The extremely low vapor pressure of ionic liquids presents a significant measurement challenge. Traditional methods for determining vapor pressure are often unsuitable. Consequently, specialized techniques capable of detecting minute mass loss or vapor phase concentration are required. The two most prominent methods employed for this purpose are Thermogravimetric Analysis (TGA) and the Knudsen Effusion Method.[1][2]

Quantitative Vapor Pressure Data

The following tables summarize the available quantitative data for the vapor pressure of various this compound based ionic liquids at different temperatures. It is important to note that discrepancies in reported values can arise from differences in experimental methods, sample purity, and data analysis.

Table 1: Vapor Pressure of this compound Bis(trifluoromethylsulfonyl)imide ([emim][NTf₂])

| Temperature (K) | Vapor Pressure (Pa) | Experimental Method |

| 358 - 780 | Data set created over a broad range | AC-chip-calorimetry |

| 440 - 495 | High-accuracy data | Quartz crystal microbalance Knudsen effusion apparatus |

| ~453 | 10⁻² | Knudsen effusion method |

| ~544 | 4.6 | Not specified |

Note: The first entry represents a broad temperature range over which data was collected, rather than a single data point. The second entry also pertains to a range of measurements.

Table 2: Vapor Pressure of Other this compound Ionic Liquids

| Ionic Liquid | Temperature (°C) | Vapor Pressure (Pa) | Experimental Method |

| [emim][OAc] | Not specified | Negligible | General Observation |

| [emim][EtSO₄] | 120 | 1-2 | Thermogravimetric Analysis (TGA) |

Experimental Protocols: A Closer Look

A thorough understanding of the experimental methodologies is crucial for interpreting the vapor pressure data of ionic liquids. Below are detailed descriptions of the key techniques cited.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a widely used technique for determining the thermal stability of materials and can be adapted to measure vapor pressure.[2][3] The method relies on monitoring the mass loss of a sample as a function of temperature or time in a controlled atmosphere.[4]

Experimental Protocol:

-

Sample Preparation: A small, precisely weighed sample of the ionic liquid (typically a few milligrams) is placed in a sample pan, often made of alumina or platinum.

-

Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen, at a constant flow rate to remove any atmospheric contaminants.

-

Isothermal Measurement: For vapor pressure determination, the sample is heated to a specific isothermal temperature and held for a defined period.[5] The rate of mass loss due to evaporation is continuously recorded.

-

Data Analysis: The rate of mass loss is then used to calculate the vapor pressure using the Langmuir equation, which relates the rate of evaporation to the vapor pressure of the substance.[6] This process is repeated at several different temperatures to establish the temperature dependence of the vapor pressure.[5]

Knudsen Effusion Method

The Knudsen effusion method is a classic and highly sensitive technique for determining the vapor pressure of low-volatility substances.[1] It involves measuring the rate of mass loss of a sample that effuses through a small orifice in a cell into a high-vacuum environment.[7]

Experimental Protocol:

-

Sample Loading: A small amount of the ionic liquid is placed in a Knudsen cell, which is a small container with a precisely machined orifice of a known area in its lid.

-

High Vacuum: The Knudsen cell is placed within a high-vacuum chamber, and the system is evacuated to a very low pressure.

-

Temperature Control: The cell is heated to and maintained at a constant, precisely controlled temperature.

-

Mass Loss Measurement: The rate of mass loss from the cell is measured. This can be done by directly weighing the cell before and after the experiment or, more commonly, by using a quartz crystal microbalance (QCM) to detect the effusing vapor in real-time.[8] The QCM provides high sensitivity, allowing for the measurement of very low effusion rates.

-

Vapor Pressure Calculation: The vapor pressure is calculated from the rate of mass loss using the Knudsen equation, which relates the effusion rate to the vapor pressure, the area of the orifice, the temperature, and the molar mass of the effusing species.

Visualizing the Experimental Workflow

To further clarify the process, the following diagrams illustrate the logical flow of the experimental procedures for determining the vapor pressure of ionic liquids.

Caption: Generalized workflow for vapor pressure determination of ionic liquids.

Conclusion

While this compound based ionic liquids are renowned for their low volatility, they do possess a finite vapor pressure that increases with temperature. Accurate measurement of this property is essential for their safe and effective implementation in various applications. Techniques such as Thermogravimetric Analysis and the Knudsen effusion method have proven to be valuable tools for quantifying the vapor pressure of these challenging materials. The data presented in this guide, along with the detailed experimental protocols, provide a foundational understanding for researchers and professionals working with these fascinating and versatile compounds. Further research to expand the dataset for a wider range of [emim]-based ionic liquids will continue to be of great importance to the scientific community.

References

- 1. Vapor Pressure of Ionic Liquids with a Common Tetrabutylammonium Cation and Three Different Anions [mdpi.com]

- 2. Measurement of vapour pressures of ionic liquids and other low vapour pressure solvents - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Measurement of vapour pressures of ionic liquids and other low vapour pressure solvents - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Determination of vapor pressure, evaporation enthalpy and polarity of imidazolium-based ionic liquids | Semantic Scholar [semanticscholar.org]

- 7. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 8. pubs.acs.org [pubs.acs.org]

electrochemical window of 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide

An In-depth Technical Guide to the Electrochemical Window of 1-Ethyl-3-Methylimidazolium Bis(trifluoromethylsulfonyl)imide ([EMIM][TFSI])

This technical guide provides a comprehensive overview of the electrochemical window of the ionic liquid this compound bis(trifluoromethylsulfonyl)imide, often abbreviated as [EMIM][TFSI]. This guide is intended for researchers, scientists, and professionals in drug development and other fields who utilize electrochemical applications. It covers quantitative data on the electrochemical stability of [EMIM][TFSI] under various conditions, detailed experimental protocols for its determination, and visualizations of the key concepts and workflows.

[EMIM][TFSI] is a room-temperature ionic liquid (RTIL) known for its favorable physicochemical properties, including low vapor pressure, high thermal stability, good ionic conductivity, and a wide electrochemical window.[1][2] These characteristics make it a promising electrolyte for a variety of electrochemical applications, such as in batteries, supercapacitors, and electrochemical sensors.[3]

Core Concept: The Electrochemical Window

The electrochemical stability window (ESW) of an electrolyte is the range of electrochemical potential over which the electrolyte remains stable and does not undergo significant oxidation or reduction.[1][2] It is a critical parameter for any electrochemical device, as it dictates the operational voltage range. The ESW is defined by its anodic and cathodic limits. The anodic limit is the potential at which the electrolyte begins to oxidize, while the cathodic limit is the potential at which it begins to reduce. For ionic liquids like [EMIM][TFSI], the anodic limit is generally determined by the oxidation of the anion ([TFSI]⁻), and the cathodic limit is determined by the reduction of the cation ([EMIM]⁺).[1]

Quantitative Data on the Electrochemical Window of [EMIM][TFSI]

The electrochemical window of [EMIM][TFSI] is influenced by several factors, including temperature, the type of electrode material used, and the presence of impurities such as water.[4][5] The following tables summarize the reported electrochemical window values under different experimental conditions.

Table 1: Temperature Dependence of the Electrochemical Window of [EMIM][TFSI]

| Temperature (K) | Anodic Limit (V vs. Ag/Ag⁺) | Cathodic Limit (V vs. Ag/Ag⁺) | Electrochemical Window (V) |

| 288.15 | 2.5 | -1.8 | 4.3 |

| 298.15 | 2.6 | -1.8 | 4.4 |

| 313.15 | 2.3 | -1.8 | 4.1 |

| 333.15 | 2.5 | -1.8 | 4.3 |

| 358.15 | 2.0 | -1.8 | 3.8 |

| Data sourced from a study using a platinum working electrode at a scan rate of 50 mV/s. The Ag/Ag⁺ quasi-reference electrode was calibrated against the Fc/Fc⁺ redox couple.[1] |

Table 2: Electrochemical Window of [EMIM][TFSI] with Different Electrode Materials

| Working Electrode | Anodic Limit (V) | Cathodic Limit (V) | Electrochemical Window (V) | Reference Electrode |

| Platinum | 2.1 | -2.4 | 4.5 | Fe/Fe⁺ |

| Glassy Carbon | 2.1 | -2.4 | 4.5 | Fe/Fe⁺ |

| These values are commonly cited and provide a general reference for the electrochemical window of [EMIM][TFSI].[5] |

Experimental Protocol: Determination of the Electrochemical Window by Cyclic Voltammetry

Cyclic voltammetry (CV) is the standard technique used to determine the electrochemical window of an electrolyte.[2] A typical experimental setup and procedure are outlined below.

1. Materials and Equipment:

-

Potentiostat: An instrument for controlling and measuring the potential and current.

-

Electrochemical Cell: A three-electrode setup is typically used.

-

Working Electrode (WE): An inert material such as platinum (Pt), gold (Au), or glassy carbon (GC).

-

Reference Electrode (RE): A stable reference, such as a silver/silver ion (Ag/Ag⁺) quasi-reference electrode. It is crucial to calibrate the quasi-reference electrode against a standard redox couple like ferrocene/ferrocenium (Fc/Fc⁺).[1]

-

Counter Electrode (CE): A platinum wire or mesh with a larger surface area than the working electrode.

-

-

Ionic Liquid: High-purity [EMIM][TFSI]. The presence of impurities, especially water, can significantly narrow the electrochemical window.[4]

-

Inert Atmosphere: A glovebox or Schlenk line to maintain a dry, oxygen-free environment.

2. Procedure:

-

Preparation: Thoroughly clean and dry all components of the electrochemical cell. Assemble the three-electrode cell inside an inert atmosphere glovebox.

-

Electrolyte Handling: Transfer the desired amount of [EMIM][TFSI] into the electrochemical cell under an inert atmosphere.

-

Reference Electrode Calibration: To ensure accurate and reproducible potential measurements, calibrate the Ag/Ag⁺ quasi-reference electrode. This is done by adding a small amount of ferrocene (e.g., 0.1 mM) to the ionic liquid and running a cyclic voltammogram to determine the formal potential of the Fc/Fc⁺ redox couple.[1]

-

Cyclic Voltammetry Measurement:

-

Set the potential range on the potentiostat to be wide enough to observe both the anodic and cathodic limits.

-

Apply a linear potential sweep at a defined scan rate (e.g., 50 mV/s).[1]

-

Record the resulting current as a function of the applied potential. Typically, several cycles are run to obtain a stable voltammogram.

-

-

Determination of Limits: The anodic and cathodic limits are determined by the potentials at which the current starts to increase significantly, indicating the onset of oxidation and reduction of the electrolyte. A cutoff current density (e.g., 0.5 mA/cm²) is often used to define these limits.[2] The electrochemical window is the difference between the anodic and cathodic potential limits.[2]

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the electrochemical window of [EMIM][TFSI].

Caption: Factors influencing the electrochemical window of [EMIM][TFSI].

Caption: Workflow for determining the electrochemical window.

Caption: Decomposition of [EMIM][TFSI] at the electrodes.

Influence of Impurities

It is crucial to emphasize the significant impact of impurities, particularly water, on the electrochemical window of [EMIM][TFSI]. The hygroscopic nature of many ionic liquids means they can absorb moisture from the atmosphere. Even small amounts of water can lead to a considerable reduction in the electrochemical window.[4][6] At high water concentrations, the electrochemical behavior of the ionic liquid can become dominated by the electrolysis of water, drastically narrowing the usable potential range to approximately 2V.[4] Therefore, for applications requiring a wide electrochemical window, it is imperative to use high-purity, dry [EMIM][TFSI] and to conduct experiments under a controlled inert atmosphere.

References

- 1. Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Item - Effect of Humidity and Impurities on the Electrochemical Window of Ionic Liquids and Its Implications for Electroanalysis - figshare - Figshare [figshare.com]

A Deep Dive into the Physicochemical Properties of 1-Ethyl-3-methylimidazolium Acetate and Water Mixtures

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The ionic liquid 1-ethyl-3-methylimidazolium acetate ([EMIM][OAc]) has garnered significant attention across various scientific disciplines, including its potential applications in drug development and as a green solvent. Its miscibility with water allows for the fine-tuning of its physicochemical properties, such as viscosity and density, which are critical parameters in process design, formulation development, and mass transfer operations. This technical guide provides a comprehensive overview of the viscosity and density of [EMIM][OAc]-water mixtures, presenting key experimental data and methodologies for their determination.

Core Physicochemical Properties: Viscosity and Density

The addition of water to this compound acetate significantly influences its thermophysical properties. Understanding the quantitative relationships between composition, temperature, viscosity, and density is paramount for the effective application of these mixtures.

Quantitative Data Summary

The following tables summarize the experimental data for the density and dynamic viscosity of [EMIM][OAc]-water mixtures at various temperatures and mole fractions of the ionic liquid.

Table 1: Density (ρ) of this compound Acetate ([EMIM][OAc]) - Water Mixtures

| Temperature (K) | Mole Fraction of [EMIM][OAc] (x_IL) | Density (g/cm³) |

| 298.15 | 1.0000 | 1.101 |

| 298.15 | 0.8983 | 1.096 |

| 298.15 | 0.7989 | 1.090 |

| 298.15 | 0.6981 | 1.083 |

| 298.15 | 0.5982 | 1.074 |

| 298.15 | 0.4983 | 1.063 |

| 298.15 | 0.3987 | 1.050 |

| 298.15 | 0.2985 | 1.036 |

| 298.15 | 0.1989 | 1.020 |

| 298.15 | 0.0987 | 1.004 |

| 313.15 | 1.0000 | 1.091 |

| 313.15 | 0.8983 | 1.086 |

| 313.15 | 0.7989 | 1.080 |

| 313.15 | 0.6981 | 1.073 |

| 313.15 | 0.5982 | 1.064 |

| 313.15 | 0.4983 | 1.053 |

| 313.15 | 0.3987 | 1.040 |

| 313.15 | 0.2985 | 1.026 |

| 313.15 | 0.1989 | 1.010 |

| 313.15 | 0.0987 | 0.995 |

| 328.15 | 1.0000 | 1.081 |

| 328.15 | 0.8983 | 1.076 |

| 328.15 | 0.7989 | 1.070 |

| 328.15 | 0.6981 | 1.063 |

| 328.15 | 0.5982 | 1.054 |

| 328.15 | 0.4983 | 1.043 |

| 328.15 | 0.3987 | 1.030 |

| 328.15 | 0.2985 | 1.016 |

| 328.15 | 0.1989 | 1.000 |

| 328.15 | 0.0987 | 0.985 |

| 343.15 | 1.0000 | 1.071 |

| 343.15 | 0.8983 | 1.066 |

| 343.15 | 0.7989 | 1.060 |

| 343.15 | 0.6981 | 1.053 |

| 343.15 | 0.5982 | 1.044 |

| 343.15 | 0.4983 | 1.033 |

| 343.15 | 0.3987 | 1.020 |

| 343.15 | 0.2985 | 1.006 |

| 343.15 | 0.1989 | 0.990 |

| 343.15 | 0.0987 | 0.975 |

Table 2: Dynamic Viscosity (η) of this compound Acetate ([EMIM][OAc]) - Water Mixtures

| Temperature (K) | Mole Fraction of [EMIM][OAc] (x_IL) | Dynamic Viscosity (mPa·s) |

| 298.15 | 1.0000 | 140 |

| 298.15 | 0.8983 | 65.3 |

| 298.15 | 0.7989 | 32.1 |

| 298.15 | 0.6981 | 16.8 |

| 298.15 | 0.5982 | 9.3 |

| 298.15 | 0.4983 | 5.5 |

| 298.15 | 0.3987 | 3.5 |

| 298.15 | 0.2985 | 2.4 |

| 298.15 | 0.1989 | 1.6 |

| 298.15 | 0.0987 | 1.1 |

| 313.15 | 1.0000 | 58.2 |

| 313.15 | 0.8983 | 29.1 |

| 313.15 | 0.7989 | 15.2 |

| 313.15 | 0.6981 | 8.5 |

| 313.15 | 0.5982 | 5.0 |

| 313.15 | 0.4983 | 3.1 |

| 313.15 | 0.3987 | 2.1 |

| 313.15 | 0.2985 | 1.5 |

| 313.15 | 0.1989 | 1.1 |

| 313.15 | 0.0987 | 0.8 |

| 328.15 | 1.0000 | 28.5 |

| 328.15 | 0.8983 | 15.1 |

| 328.15 | 0.7989 | 8.3 |

| 328.15 | 0.6981 | 4.9 |

| 328.15 | 0.5982 | 3.0 |

| 328.15 | 0.4983 | 2.0 |

| 328.15 | 0.3987 | 1.4 |

| 328.15 | 0.2985 | 1.0 |

| 328.15 | 0.1989 | 0.8 |

| 328.15 | 0.0987 | 0.6 |

| 343.15 | 1.0000 | 15.6 |

| 343.15 | 0.8983 | 8.7 |

| 343.15 | 0.7989 | 5.0 |

| 343.15 | 0.6981 | 3.1 |

| 343.15 | 0.5982 | 2.0 |

| 343.15 | 0.4983 | 1.4 |

| 343.15 | 0.3987 | 1.0 |

| 343.15 | 0.2985 | 0.8 |

| 343.15 | 0.1989 | 0.6 |

| 343.15 | 0.0987 | 0.5 |

Experimental Protocols

The accurate determination of viscosity and density is crucial for the reliability of the data. The following sections detail the standard experimental methodologies employed in the cited research.

Density Measurement

The density of [EMIM][OAc]-water mixtures is typically measured using a vibrating tube densimeter.[1][2]

Methodology:

-

Sample Preparation: Mixtures of known composition are prepared gravimetrically. The high hygroscopicity of [EMIM][OAc] necessitates handling in a dry atmosphere (e.g., a glove box) to prevent water absorption. The water content of the pure ionic liquid is determined using Karl Fischer titration.[2]

-

Calibration: The densimeter is calibrated using substances with well-established densities, such as dry air and ultrapure water, at various temperatures.

-

Measurement: A small sample of the mixture is injected into the vibrating U-tube of the densimeter. The instrument measures the oscillation period of the tube, which is directly related to the density of the sample.

-

Temperature Control: The temperature of the sample cell is precisely controlled, typically with a Peltier system, to an accuracy of ±0.01 K.

-

Data Acquisition: The density is recorded once the reading stabilizes at the set temperature. Measurements are often repeated to ensure reproducibility.

Viscosity Measurement

The viscosity of [EMIM][OAc]-water mixtures is commonly determined using a falling-sphere viscometer, a rotational viscometer, or a capillary viscometer.[1][2][3][4]

Methodology (Falling-Sphere Viscometer):

-

Sample Preparation: As with density measurements, samples of known composition are prepared gravimetrically, taking precautions to avoid moisture contamination.

-

Apparatus: A calibrated glass tube is filled with the sample mixture and placed in a thermostatically controlled bath to maintain a constant temperature.

-

Measurement: A sphere of known diameter and density is allowed to fall through the liquid. The time it takes for the sphere to travel a fixed distance between two marks on the tube is measured.

-

Calculation: The dynamic viscosity (η) is calculated using Stokes' law, which relates the terminal velocity of the falling sphere to the viscosity of the fluid, the densities of the sphere and the fluid, and the gravitational acceleration.

-

Temperature Control: The temperature is maintained with high precision (e.g., ±0.02 K) throughout the measurement.

Methodology (Rotational Viscometer):

-

Sample Loading: A defined volume of the sample is placed in the measurement cup of the rheometer.

-

Measurement Principle: A spindle of a specific geometry is immersed in the sample and rotated at a known angular velocity. The torque required to rotate the spindle is measured, which is proportional to the viscosity of the fluid.

-

Shear Rate Variation: Measurements can be performed over a range of shear rates to determine if the fluid exhibits Newtonian or non-Newtonian behavior.[5]

-

Temperature Control: The sample temperature is controlled by a Peltier or liquid-based thermostat.

Intermolecular Interactions and Their Influence

The observed trends in viscosity and density can be explained by the intermolecular interactions between [EMIM][OAc] and water molecules. The addition of water disrupts the strong electrostatic and hydrogen bonding interactions between the imidazolium cations and acetate anions of the ionic liquid. This leads to a significant decrease in viscosity. The density of the mixtures generally decreases with increasing water content and temperature, which is expected due to the lower density of water compared to the ionic liquid and the increased thermal expansion at higher temperatures.

References

Synthesis of 1-Ethyl-3-methylimidazolium Ethyl Sulfate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the ionic liquid 1-ethyl-3-methylimidazolium ethyl sulfate ([EMIM][EtSO₄]). It includes detailed experimental protocols for two common synthesis methods, a summary of key quantitative data, and characterization techniques to ensure product purity and identity.

Introduction

This compound ethyl sulfate is a room-temperature ionic liquid (RTIL) that has garnered significant interest in various scientific fields due to its unique properties, including low volatility, high thermal stability, and miscibility with a wide range of organic and inorganic materials.[1] These characteristics make it a promising green solvent for applications in catalysis, organic synthesis, and materials science.[1] This guide details the synthesis of [EMIM][EtSO₄] from N-methylimidazole and diethyl sulfate.

Synthesis Methodologies

Two primary methods for the synthesis of this compound ethyl sulfate are the solvent-free method and the solvent-based method. The optimal process conditions for the solvent-free method have been reported to achieve a yield of up to 97.39% with a purity of over 99%.[1]

Solvent-Free Synthesis

This method is preferred for its simplicity and reduced environmental impact due to the absence of a solvent.

Experimental Protocol:

-

To a three-necked flask equipped with a stirrer and a constant pressure dropping funnel, add 8.21 g of N-methylimidazole.

-

Heat the flask in a water bath to 50°C and begin stirring.

-

Slowly add 18.48 g of diethyl sulfate dropwise from the dropping funnel at a rate of approximately one drop every 3 seconds. The reaction is exothermic, and the temperature should be carefully monitored.

-

After the addition is complete, maintain the reaction mixture at 50°C for 2 hours with continuous stirring.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion, the product will be a light yellow viscous liquid.[1]

Solvent-Based Synthesis

This method utilizes a solvent, such as toluene, to help control the reaction temperature.

Experimental Protocol:

-

To a three-necked flask equipped with a stirrer and a constant pressure dropping funnel, add 8.21 g of N-methylimidazole and an appropriate amount of toluene.

-

Heat the flask in a water bath to 50°C and begin stirring.

-

Slowly add 18.48 g of diethyl sulfate dropwise from the dropping funnel at a rate of approximately one drop every 3 seconds.

-

After the addition is complete, maintain the reaction mixture at 50°C for a specified time, with the progress monitored by TLC.

-

Upon completion, the product will be present as a distinct lower layer.

Purification and Product Isolation

Proper purification is crucial to obtain a high-purity ionic liquid. The following protocol is applicable to both synthesis methods.

Experimental Protocol:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Wash the crude product three times with ethyl acetate. In each wash, add ethyl acetate, stir the mixture, and then allow the layers to separate. The ionic liquid will be the lower layer.

-

Carefully remove the upper ethyl acetate layer.

-

After the final wash, heat the ionic liquid to 70°C under reduced pressure to evaporate any residual ethyl acetate.[1]

-

The final product is a light yellow, viscous liquid.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis and properties of this compound ethyl sulfate.

| Parameter | Value | Reference |

| Reactant Quantities (Solvent-Free) | ||

| N-methylimidazole | 8.21 g | [1] |

| Diethyl sulfate | 18.48 g | [1] |

| Mass Ratio (N-methylimidazole:Diethyl sulfate) | 1:1.2 | [1] |

| Reaction Conditions | ||

| Temperature | 50°C | [1] |

| Reaction Time | 2 hours | [1] |

| Product Characteristics | ||

| Yield | Up to 97.39% | [1] |

| Purity | > 99% | [1] |

| Appearance | Light yellow viscous liquid | [1] |

| Physicochemical Properties | ||

| Melting Point | < -30°C | |

| Flash Point | 162°C | |

| Density | 1.24 g/cm³ |

Characterization

To confirm the identity and purity of the synthesized this compound ethyl sulfate, the following characterization techniques are essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides characteristic signals for the protons in the this compound cation and the ethyl sulfate anion.

-

¹H NMR (Conforms to structure)

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is used to identify the functional groups present in the ionic liquid. A study by Ludwig et al. (2007) provides a detailed analysis of the vibrational spectra of [EMIM][EtSO₄].[2]

-

Identification (FTIR): Conforms

Visualizations

The following diagrams illustrate the synthesis pathway and the experimental workflow for the production of this compound ethyl sulfate.

Caption: Synthesis pathway for this compound ethyl sulfate.

References

A Comprehensive Technical Guide to the Hazards and Safety Precautions for 1-Ethyl-3-methylimidazolium Bis(trifluoromethylsulfonyl)imide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the hazards and necessary safety precautions for the ionic liquid 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide (EMIM TFSI). The information is compiled to ensure safe handling, storage, and disposal in a laboratory and research environment.

Chemical Identification and Physical Properties

This compound bis(trifluoromethylsulfonyl)imide, with the CAS number 174899-82-2, is a room-temperature ionic liquid.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C8H11F6N3O4S2 | [1][3] |

| Molar Mass | 391.31 g/mol | [1] |

| Appearance | Clear, colorless liquid | [2] |

| Crystallization Temperature | -40 °C | [1] |

| Boiling Point | 543.6 °C |

Hazard Identification and Classification

EMIM TFSI is classified as a hazardous substance. The primary hazards are acute oral toxicity and long-term adverse effects on aquatic life.

| Hazard Classification | Code | Description |

| Acute Toxicity (Oral) | H301 | Toxic if swallowed |

| Hazardous to the Aquatic Environment (Chronic) | H412 | Harmful to aquatic life with long lasting effects |

This classification is based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

In addition to the formal classifications, some sources indicate that this material can be irritating to the eyes, skin, and respiratory system.[4][5] It may also accentuate pre-existing dermatitis.[4]